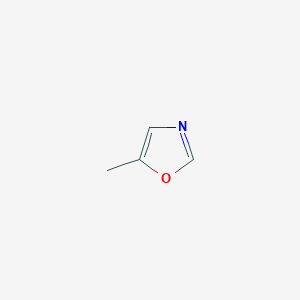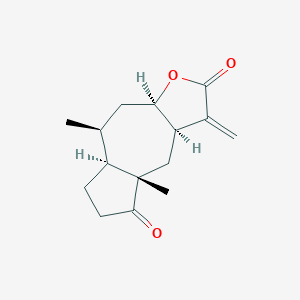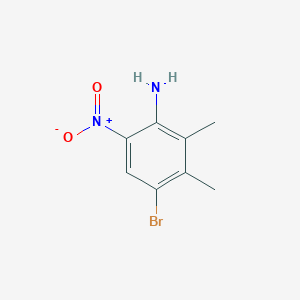
4-Bromo-2,3-dimethyl-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical compound that can be inferred to have notable properties and applications in materials science and organic chemistry, derived from its structural components—bromine, nitro groups, and aniline. The presence of these functional groups suggests that it may participate in various chemical reactions and have distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of related bromoaniline derivatives involves controlled reactions with liquid bromine, highlighting the critical aspects of reaction temperature, time, and feeding mode for optimizing yields (Jin Zi-lin, 2009). Similarly, the synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline would likely involve strategic bromination of aniline precursors, followed by nitration and methylation steps to introduce the respective functional groups.
Molecular Structure Analysis
Structural analyses of nitroaniline compounds reveal significant insights into their molecular conformations and interactions. For instance, studies on similar nitroaniline salts demonstrate the importance of hydrogen bonding and weak interactions (e.g., C-H...O and NO2...π) in defining their crystal structures and stability (Volodymyr V. Medviediev, M. Daszkiewicz, 2021). These insights can be extrapolated to understand the structural characteristics of 4-Bromo-2,3-dimethyl-6-nitroaniline, including potential for intramolecular and intermolecular hydrogen bonding that influences its crystalline form and reactivity.
Chemical Reactions and Properties
The chemical reactivity of bromo and nitroaniline derivatives involves nucleophilic substitution reactions and the formation of novel aromatic compounds through rearrangements. Such behaviors indicate the potential for 4-Bromo-2,3-dimethyl-6-nitroaniline to undergo similar transformations, offering pathways for creating complex organic molecules and polymers (F. Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of bromo and nitroaniline derivatives, such as melting points and solubility, are significantly influenced by their molecular structure, particularly the arrangement of functional groups and their intermolecular interactions. For example, the crystalline structures and hydrogen bonding patterns of related compounds provide insights into their thermal stability and phase behaviors, which are essential for applications in materials science and engineering (D. Cannon et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other organic compounds, are crucial for understanding the applications and safety of 4-Bromo-2,3-dimethyl-6-nitroaniline. The presence of bromo and nitro groups suggests that it would exhibit electrophilic and possibly acidic characteristics, making it a versatile intermediate in organic synthesis (Umesh Neupane, R. Rai, 2017).
Applications De Recherche Scientifique
-
Chemical Synthesis
- 4-Bromo-2,3-dimethyl-6-nitroaniline is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical synthesis processes .
- Unfortunately, the specific methods of application or experimental procedures are not provided .
- As for the results or outcomes obtained, Sigma-Aldrich does not collect analytical data for this product .
-
Design and Synthesis of CK2 Inhibitors
- 4-Bromo-2,3-dimethyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors .
- The compound is used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
- The specific methods of application or experimental procedures are not provided .
- The results or outcomes obtained are also not provided .
-
Chemical Synthesis
- This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical synthesis processes .
- Unfortunately, the specific methods of application or experimental procedures are not provided .
- As for the results or outcomes obtained, Sigma-Aldrich does not collect analytical data for this product .
-
Design and Synthesis of CK2 Inhibitors
- This compound is used in the design and synthesis of CK2 inhibitors .
- The compound is used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
- The specific methods of application or experimental procedures are not provided .
- The results or outcomes obtained are also not provided .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCCUUPIZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379131 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethyl-6-nitroaniline | |
CAS RN |
108485-13-8 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



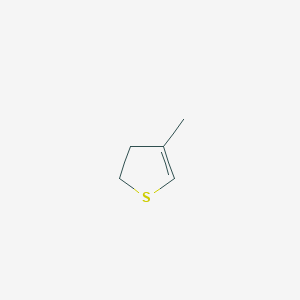

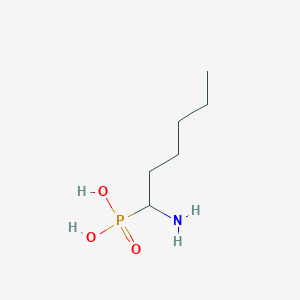


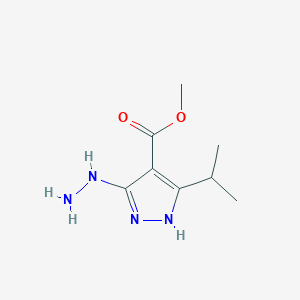


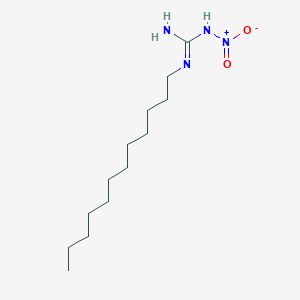
![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
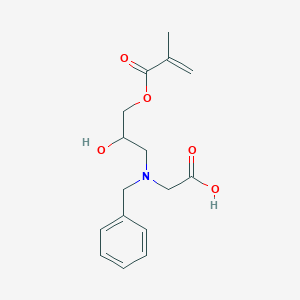
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
